molecular formula C8H10IN3 B13677308 1-(5-Iodo-2-methylphenyl)guanidine

1-(5-Iodo-2-methylphenyl)guanidine

Cat. No.: B13677308
M. Wt: 275.09 g/mol
InChI Key: XMRNZNSLZPKYPR-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-methylphenyl)guanidine is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a guanidine group, a known privileged structure in medicinal chemistry that can participate in hydrogen bonding and ionic interactions with biological targets . The 5-iodo-2-methylphenyl substituent offers a versatile handle for further synthetic elaboration via modern cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies . Guanidine-based scaffolds are of significant interest in the development of kinase inhibitors. Research into related aryl-guanidine compounds has identified them as potent starting points for the inhibition of kinases like MSK1, which is a therapeutic target in inflammatory diseases such as asthma and psoriasis . The mechanism of action for such inhibitors typically involves competitive binding at the enzyme's ATP-binding site. Furthermore, the guanidine moiety is a key functional group in naturally occurring compounds and approved therapeutics, where it often plays a critical role in target engagement . This compound is provided exclusively for research applications in chemical biology, hit-to-lead optimization, and pharmaceutical development. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

2-(5-iodo-2-methylphenyl)guanidine

InChI

InChI=1S/C8H10IN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

XMRNZNSLZPKYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)N=C(N)N

Origin of Product

United States

Chemical Reactivity and Transformations of 1 5 Iodo 2 Methylphenyl Guanidine

Reactivity of the Guanidine (B92328) Moiety

The guanidine group is a strongly basic and highly nucleophilic functional group, properties that dominate its chemical reactivity.

Protonation and Basicity Studies

The guanidine functional group is one of the strongest organic bases, a characteristic attributed to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. stackexchange.comstackexchange.comscripps.edu In the guanidinium ion, the positive charge is delocalized over all three nitrogen atoms, which significantly enhances its stability. stackexchange.com The pKa of guanidine itself is approximately 13.6 in water. scripps.edusemanticscholar.org

Nucleophilic Reactions at the Guanidine Carbon

The carbon atom of the guanidine group is typically electron-deficient but resistant to nucleophilic attack due to the strong resonance stabilization. organic-chemistry.orgnih.gov However, under specific conditions, this resonance can be disrupted, rendering the guanidine carbon susceptible to nucleophilic substitution. One such strategy involves the conversion of guanidines into guanidine cyclic diimide (GCDI) structures. organic-chemistry.orgnih.gov Acid-mediated activation of these GCDIs enhances the electrophilicity of the guanidine carbon, allowing for reactions with various nucleophiles, including amines and alcohols, to yield functionalized guanidines and ureas. organic-chemistry.org This approach proceeds via a nucleophilic addition-elimination pathway. organic-chemistry.org

Electrophilic Transformations of Guanidine Nitrogens

The nitrogen atoms of the guanidine moiety are nucleophilic and can react with electrophiles. While specific examples for 1-(5-iodo-2-methylphenyl)guanidine are not detailed in the provided search results, the general reactivity pattern of guanidines suggests that they can undergo reactions such as alkylation and acylation at the nitrogen atoms. The specific nitrogen that reacts can be influenced by steric and electronic factors.

Reactivity of the Aryl Moiety

The iodinated and methylated phenyl ring of this compound offers sites for further functionalization, primarily through palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide

The carbon-iodine bond in this compound is a key site for a variety of powerful palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netacs.org It is a versatile method for forming biaryl structures. The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of ligands, with bulky biaryldialkyl monophosphine ligands often being beneficial. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a straightforward method for the synthesis of arylalkynes. nih.gov The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org The reaction is typically carried out under mild conditions. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron compound (e.g., R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl
SonogashiraTerminal alkyne (e.g., R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseArylalkyne
Buchwald-HartwigAmine (e.g., R₂NH)Pd catalyst, Ligand, BaseArylamine

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds. khanacademy.orgmasterorganicchemistry.comyoutube.com The existing substituents on the benzene (B151609) ring of this compound, namely the iodo, methyl, and guanidino groups, will direct any incoming electrophile to specific positions on the ring. libretexts.org

Functional Group Interconversions on the Aryl Ring

The presence of an iodine atom on the aromatic ring is a key feature of this compound, making it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While no specific examples involving this compound are documented, its reactivity can be predicted based on well-established methodologies.

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerPotential ProductCatalyst/Ligand System (Example)
Suzuki CouplingArylboronic acid1-(5-Aryl-2-methylphenyl)guanidinePd(PPh₃)₄, Na₂CO₃
Sonogashira CouplingTerminal alkyne1-(5-Alkynyl-2-methylphenyl)guanidinePdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-Hartwig AminationAmine1-(5-Amino-2-methylphenyl)guanidine derivativePd₂(dba)₃, BINAP, NaOt-Bu
Heck CouplingAlkene1-(5-Alkenyl-2-methylphenyl)guanidinePd(OAc)₂, PPh₃, Et₃N

These reactions would allow for the direct modification of the aryl backbone, enabling the synthesis of a diverse library of derivatives. The choice of catalyst, ligand, base, and solvent would be critical in achieving high yields and selectivity, and would require empirical optimization.

Intramolecular Cyclizations and Rearrangements

The juxtaposition of the guanidine and the ortho-methylphenyl group presents opportunities for intramolecular cyclization reactions, potentially leading to the formation of heterocyclic systems. One of the most probable transformations would be an intramolecular cyclization to form a benzimidazole (B57391) derivative, a common structural motif in medicinal chemistry.

This type of reaction often proceeds via an initial N-arylation followed by cyclization, or through a metal-catalyzed process. For instance, a copper- or palladium-catalyzed intramolecular C-N bond formation could be envisioned.

Table 2: Hypothetical Intramolecular Cyclization of this compound

Reaction TypeProduct ClassConditions (Hypothetical)
Intramolecular N-ArylationBenzimidazole derivativeCuI, L-proline, K₂CO₃, DMSO, heat
Reductive CyclizationTetrahydroquinazoline derivativeReduction of the aryl iodide followed by acid-catalyzed cyclization

Furthermore, rearrangements of the guanidine group itself, while less common, could be induced under specific thermal or photochemical conditions, though no direct analogies for this specific substrate are readily available in the literature.

Oxidative and Reductive Transformations

The functional groups of this compound offer sites for both oxidative and reductive transformations.

The guanidine group is generally stable to oxidation, but under harsh conditions, could undergo degradation. More plausibly, the methyl group on the phenyl ring could be oxidized to a carboxylic acid or an aldehyde using strong oxidizing agents such as potassium permanganate (B83412) or chromium-based reagents. However, the compatibility of the guanidine and iodo functionalities under such conditions would need to be carefully evaluated.

Reductive transformations offer more predictable outcomes. The aryl iodide can be readily reduced to the corresponding phenyl group (1-(2-methylphenyl)guanidine) through catalytic hydrogenation or by using reducing agents like zinc dust in acetic acid. This de-iodination would provide a route to the parent guanidine structure.

Table 3: Potential Oxidative and Reductive Transformations

TransformationReagent (Example)Potential Product
Oxidation of methyl groupKMnO₄, heat4-Guanidino-3-iodobenzoic acid
Reduction of aryl iodideH₂, Pd/C1-(2-Methylphenyl)guanidine
Reductive couplingNiCl₂(dppe), ZnBiphenyl derivative

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unparalleled insight into the chemical environment of each atom and their connectivity.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct information regarding the number and types of protons and carbons in the molecule. For 1-(5-Iodo-2-methylphenyl)guanidine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the guanidine (B92328) group. The aromatic region would display a characteristic splitting pattern corresponding to the substitution on the phenyl ring. The methyl protons would appear as a singlet, while the guanidinium (B1211019) protons might show broader signals due to chemical exchange and quadrupole effects from the adjacent nitrogen atoms.

The ¹³C NMR spectrum would complement this data, showing signals for the aromatic carbons, the methyl carbon, and the characteristic guanidinium carbon, which typically resonates in the range of 150-160 ppm. The carbon attached to the iodine atom would experience a significant upfield shift due to the heavy atom effect.

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle.

Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would establish the connection of the methyl group to the aromatic ring and, most importantly, link the aromatic ring to the guanidine moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule in solution, for instance, by observing correlations between the methyl protons and the ortho-proton on the aromatic ring.

Natural abundance ¹⁵N NMR, while less common due to the low natural abundance and gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms within the guanidine group. The chemical shifts of the nitrogen atoms are sensitive to protonation state and hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) (Note: These are hypothetical values based on known chemical shift ranges for similar structures.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃2.25 (s, 3H)17.5
Aromatic CH7.20-7.80 (m, 3H)125.0 - 140.0
C-I-95.0
C-N (Aromatic)-145.0
C=N (Guanidine)-157.0
-NH₂ / =NH6.5-8.5 (br s)-

s = singlet, m = multiplet, br s = broad singlet

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. This is especially relevant for compounds like this compound, where intermolecular interactions such as hydrogen bonding can lead to different packing arrangements in the crystal lattice.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise spatial arrangement of atoms.

A single-crystal X-ray diffraction study of this compound would provide a wealth of information. It would confirm the atomic connectivity and provide precise bond lengths and angles. The conformational analysis would reveal the dihedral angle between the phenyl ring and the guanidinium group, which is influenced by the steric hindrance of the ortho-methyl group.

Crucially, the crystal structure would elucidate the intricate network of hydrogen bonds. The guanidinium group is an excellent hydrogen bond donor, and it would be expected to form multiple intermolecular hydrogen bonds with neighboring molecules, likely involving the nitrogen atoms of the guanidine moiety as donors and potentially the iodine atom or the π-system of the aromatic ring as weak acceptors. These hydrogen bonding networks are fundamental to the stability of the crystal lattice.

The strong hydrogen-bonding capability of the guanidinium group makes this compound an excellent candidate for co-crystallization studies. By co-crystallizing it with other molecules that are effective hydrogen bond acceptors (e.g., carboxylic acids, amides, or sulfoxides), novel supramolecular assemblies can be formed. These studies are not only of fundamental interest in crystal engineering but can also be used to modify the physicochemical properties of the compound. The resulting co-crystals would exhibit unique hydrogen bonding patterns and packing arrangements, driven by the specific interactions between the guanidinium group and the co-former.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS would be used to determine its exact mass. Typically, the analysis would be performed using a soft ionization technique like Electrospray Ionization (ESI), which would protonate the basic guanidine group to form the [M+H]⁺ ion.

The measured mass of this ion would be compared to the calculated theoretical mass. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Furthermore, the presence of iodine (¹²⁷I) would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: These are calculated values.)

IonCalculated Exact Mass
[M+H]⁺ (C₈H₁₁IN₃)289.9992

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its vibrational modes. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural modes of vibration. While no specific experimental FT-IR or Raman spectra for "this compound" are publicly available, the expected characteristic absorption and scattering bands can be predicted based on the known frequencies for its constituent functional groups.

Expected Vibrational Modes for this compound:

The structure of this compound comprises a substituted phenyl ring and a guanidine group. The key vibrational modes expected are:

Guanidinium Group Vibrations: The guanidine moiety (C(NH2)2NH) is characterized by several distinct vibrational modes. The C=N stretching vibration is expected to appear as a strong band in the FT-IR spectrum, typically in the range of 1600-1680 cm⁻¹. The N-H stretching vibrations of the primary and secondary amine groups will give rise to strong, broad absorptions in the region of 3200-3500 cm⁻¹. N-H bending vibrations are anticipated in the 1580-1650 cm⁻¹ region, potentially overlapping with the C=N stretching band.

Aromatic Ring Vibrations: The substituted benzene (B151609) ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring will influence the exact position and intensity of these bands.

Methyl Group Vibrations: The methyl group attached to the phenyl ring will show symmetric and asymmetric C-H stretching vibrations in the 2850-2980 cm⁻¹ range. C-H bending vibrations for the methyl group are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

Carbon-Iodine Vibration: The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. This band is often weak in FT-IR but can sometimes be more prominent in the Raman spectrum.

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete vibrational analysis. While polar bonds like C=N and N-H tend to show strong absorptions in the FT-IR spectrum, non-polar bonds and symmetric vibrations are often more intense in the Raman spectrum. For instance, the symmetric breathing mode of the aromatic ring would be a prominent feature in the Raman spectrum.

A theoretical approach, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational frequencies and intensities for this compound. rsc.org Such calculations would provide a theoretical spectrum that can aid in the assignment of experimental bands and offer a deeper understanding of the molecule's dynamic behavior.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (FT-IR)
GuanidineN-H Stretch3200-3500Strong, Broad
GuanidineC=N Stretch1600-1680Strong
GuanidineN-H Bend1580-1650Medium to Strong
Aromatic RingC-H Stretch>3000Medium
Aromatic RingC=C Stretch1450-1600Medium to Strong
Methyl GroupC-H Stretch2850-2980Medium
Methyl GroupC-H Bend1375 & 1450Medium
Phenyl-IodineC-I Stretch500-600Weak

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. wikipedia.org The most common of these techniques is Circular Dichroism (CD) spectroscopy. While this compound itself is not chiral, chiral derivatives can be synthesized, and their stereochemical properties can be investigated using chiroptical methods. rsc.orgresearchgate.net

The synthesis of chiral guanidines has become an area of significant interest, largely due to their utility as organocatalysts in asymmetric synthesis. oup.comrsc.org Chirality can be introduced into a guanidine derivative in several ways, for example, by attaching a chiral auxiliary to one of the nitrogen atoms or by creating a stereocenter within the guanidine framework itself. jst.go.jpresearchgate.netresearchgate.net

Should a chiral derivative of this compound be synthesized, CD spectroscopy would be an invaluable tool for its characterization. nih.gov A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. The resulting spectrum is unique to a specific enantiomer and can be used to:

Determine the absolute configuration of the chiral centers by comparing the experimental CD spectrum with that of a known standard or with theoretical predictions from quantum chemical calculations. nih.gov

Assess the enantiomeric purity of a sample.

Study conformational changes in the molecule, as the CD spectrum is highly sensitive to the spatial arrangement of atoms.

Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, provides information about the chirality of a molecule based on its vibrational transitions. nih.gov VCD can be particularly powerful for determining the absolute configuration of complex molecules.

The development of new chiral guanidine derivatives continues to be an active area of research. researchgate.net The synthesis and chiroptical analysis of chiral analogs of this compound could lead to the discovery of novel catalysts or materials with unique optical properties. nih.gov

Computational and Theoretical Investigations of 1 5 Iodo 2 Methylphenyl Guanidine

Quantum Chemical Calculations (Density Functional Theory - DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. DFT methods are often favored for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. For 1-(5-iodo-2-methylphenyl)guanidine, these calculations would provide a detailed picture of its molecular properties.

Electronic Structure and Bonding Analysis

A primary goal of quantum chemical calculations is to determine the electronic structure of a molecule. This involves understanding how electrons are distributed among various molecular orbitals and the nature of the chemical bonds. Natural Bond Orbital (NBO) analysis is a common technique used to analyze the results of these calculations, providing a localized picture of bonding.

Hypothetical NBO Analysis Data for this compound: This table represents a hypothetical output of an NBO analysis, illustrating the types of interactions that would be investigated.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N(guanidinyl)σ(C(phenyl)-C(guanidinyl))5.2n -> σ
LP(2) N(guanidinyl)π(C=N(guanidinyl))45.8n -> π
σ(C(phenyl)-I)σ(C(phenyl)-H)1.5σ -> σ
π(C-C)(phenyl)π(C-C)(phenyl)20.1π -> π

This analysis would reveal key electronic interactions, such as the delocalization of lone pair electrons from the guanidinyl nitrogens into adjacent antibonding orbitals, which contributes to the stability and electronic properties of the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

An MEP analysis of this compound would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the guanidine (B92328) group, indicating their nucleophilic character. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms of the guanidine group and potentially near the iodine atom due to its electron-withdrawing nature, highlighting areas susceptible to nucleophilic attack.

Hypothetical Mulliken Atomic Charges for this compound: This table provides a hypothetical set of Mulliken atomic charges, which quantify the partial charge on each atom.

AtomCharge (e)
I-0.15
C(ipso-I)+0.10
C(methyl)-0.25
N(imino)-0.60
N(amino)-0.55
C(guanidinyl)+0.40

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step.

A potential energy surface scan for the rotation around the C(phenyl)-N(guanidinyl) bond would reveal the preferred orientation of the guanidinyl group relative to the phenyl ring. The results would likely show that planar or near-planar arrangements, which allow for greater electronic delocalization, are energetically favored, though steric hindrance from the ortho-methyl group would play a significant role.

Reactivity Prediction and Reaction Pathway Analysis

Computational methods can also be used to predict the reactivity of a molecule and to explore the mechanisms of chemical reactions.

Transition State Characterization and Activation Energies

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemists use various algorithms to locate and characterize transition states. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For instance, in a hypothetical reaction involving this compound, such as a cyclization or a substitution reaction, DFT calculations could be employed to model the reaction pathway and calculate the associated activation barriers.

Solvent Effects on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. Investigating the reactivity of this compound in different solvents would provide insights into how the reaction mechanism and rates might change under different experimental conditions.

As of the latest available data, there are no specific computational or theoretical studies, including molecular dynamics simulations, that have been published focusing on the self-assembly or interaction of this compound with non-biological surfaces.

While computational methods are increasingly employed to understand the behavior of novel chemical entities, research into the specific properties and interactions of this compound has not yet been reported in publicly accessible scientific literature. The exploration of its potential for self-organization or its behavior at interfaces with various materials through molecular dynamics simulations remains an open area for future investigation.

Such studies, were they to be conducted, would likely provide valuable insights into the intermolecular forces governing the behavior of this compound, its potential to form ordered structures, and its affinity for different types of surfaces. This information could be instrumental in identifying potential applications in materials science, nanotechnology, or surface chemistry. However, at present, no empirical or simulation-based data is available to be presented.

Research into Derivatives and Analogues of 1 5 Iodo 2 Methylphenyl Guanidine

Design Principles for Structural Modification

The design of derivatives and analogues of 1-(5-Iodo-2-methylphenyl)guanidine is guided by established principles of medicinal and materials chemistry. Key strategies involve the variation of substituents on both the aryl ring and the guanidine (B92328) nitrogen atoms.

Varying Aryl Substituents: The phenyl ring of this compound possesses an iodine atom at the 5-position and a methyl group at the 2-position. The electronic and steric nature of these substituents significantly influences the properties of the guanidine group.

Steric Effects: The ortho-methyl group introduces steric hindrance around the C-N bond connecting the phenyl ring and the guanidine group. This steric bulk can influence the rotational barrier around this bond and affect the planarity of the molecule, which can have implications for its interaction with other molecules or its self-assembly behavior.

Guanidine N-Substituents: The guanidine group itself, with its three nitrogen atoms, provides a versatile platform for modification. Introducing substituents on the terminal nitrogen atoms (N' and N'') can dramatically alter the compound's properties.

Lipophilicity and Solubility: Attaching alkyl or aryl groups to the guanidine nitrogens can increase the lipophilicity of the molecule. This is a crucial parameter in drug design and can also influence solubility in different solvents.

Basicity and Hydrogen Bonding: N-substitution can affect the basicity of the guanidine group. Furthermore, the hydrogen bonding capabilities of the guanidine moiety can be precisely controlled by the number and nature of the N-substituents. This is critical for directing intermolecular interactions in crystal engineering and self-assembly. nih.gov

A systematic exploration of these design principles allows for the creation of a library of analogues with a wide range of physicochemical properties.

Synthetic Routes to Structurally Diverse Analogues

The synthesis of this compound and its analogues can be achieved through several established synthetic methodologies. A common and versatile approach starts from the corresponding aniline (B41778), 5-iodo-2-methylaniline (B1348545).

A primary method for introducing the guanidine functionality is through a guanylation reaction . This can be accomplished using various reagents, such as:

Cyanamide (B42294): In a straightforward approach, 5-iodo-2-methylaniline can be reacted with cyanamide to form the desired guanidine.

S-Methylisothiourea: A widely used and efficient guanidinylating agent is S-methylisothiourea, often used as its sulfate (B86663) or iodide salt. researchgate.net The reaction proceeds by nucleophilic attack of the aniline on the S-methylisothiourea.

Protected Guanidinylating Agents: To control reactivity and achieve selective N-substitution, protected guanidinylating agents are often employed. For instance, N,N'-di-Boc-S-methylisothiourea can be used, followed by deprotection under acidic conditions. nih.gov

To introduce further diversity, cross-coupling reactions are invaluable. For instance, the iodine atom on the phenyl ring serves as a handle for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide array of aryl or heteroaryl substituents at the 5-position, creating a library of analogues with varied electronic and steric properties. A possible synthetic pathway could involve performing the Suzuki-Miyaura reaction on a protected 5-iodo-2-methylaniline derivative before proceeding with the guanylation step. nih.gov

Furthermore, N-arylation of the guanidine moiety itself can be achieved through transition metal-catalyzed reactions, providing another layer of structural diversification. rsc.org The synthesis of cyclic analogues, where the guanidine functionality is part of a ring system, can also be envisioned through intramolecular cyclization strategies. nih.govnih.gov

A general synthetic scheme is presented below:

Scheme 1: General synthetic routes to analogues of this compound.

Influence of Structural Modifications on Chemical Reactivity

The chemical reactivity of this compound and its analogues is intrinsically linked to their structural features. The guanidine group, being one of the strongest organic bases, readily protonates to form a resonance-stabilized guanidinium (B1211019) ion. scripps.edu

The basicity of the guanidine is a key aspect of its reactivity and is highly sensitive to the electronic effects of the substituents on the aryl ring. rsc.orgresearchgate.net

Electron-withdrawing groups on the phenyl ring will decrease the electron density on the guanidine nitrogens, thereby lowering the pKa and making the compound less basic.

Conversely, electron-donating groups will increase the basicity.

The iodine atom at the 5-position, with its electron-withdrawing inductive effect, is expected to reduce the basicity compared to an unsubstituted phenylguanidine. The ortho-methyl group, being electron-donating, will partially counteract this effect. The interplay of these substituents determines the precise pKa value.

The nucleophilicity of the guanidine group is also influenced by these substitutions. While guanidines are generally strong bases, their nucleophilicity can be tempered by steric hindrance from bulky substituents on the aryl ring or the guanidine nitrogens.

The presence of the iodine atom also introduces a site for metal-catalyzed cross-coupling reactions , as mentioned in the synthetic section. This allows for post-functionalization of the molecule, a powerful tool for creating diverse chemical libraries.

Exploration of Structure-Property Relationships in Non-Biological Contexts

Beyond its potential biological applications, the structural features of this compound and its derivatives make them interesting candidates for studies in materials science and supramolecular chemistry.

Spectroscopic Properties: The spectroscopic signature of these compounds is directly related to their structure.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of synthesized analogues. The chemical shifts of the aromatic protons and carbons will be influenced by the nature and position of the substituents.

Vibrational Spectroscopy (FT-IR and Raman): The vibrational modes of the guanidine group and the substituted phenyl ring can be probed using FT-IR and Raman spectroscopy. The position of the C=N stretching vibration, for instance, can provide information about the electronic environment of the guanidine moiety. chemrxiv.org

UV-Visible Spectroscopy: The electronic transitions within the molecule can be studied using UV-Visible spectroscopy. Halogen substitution can lead to shifts in the absorption maxima, and these spectral shifts can sometimes be correlated with other molecular properties. nih.gov

Self-Assembly and Crystal Structure: The guanidinium cation, formed upon protonation, is known to be an excellent hydrogen bond donor. This, combined with the potential for halogen bonding involving the iodine atom, makes these compounds promising building blocks for the construction of well-defined supramolecular architectures through self-assembly. researchgate.netrsc.org X-ray diffraction studies on single crystals of these compounds can reveal the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern their solid-state packing. researchgate.net The planarity of the guanidinium group and the orientation of the aryl substituent will play a crucial role in determining the final crystal structure. researchgate.net

The table below summarizes the expected influence of structural modifications on key properties:

Structural ModificationExpected Effect on Basicity (pKa)Expected Effect on LipophilicityPotential for Supramolecular Interactions
Replacement of Iodine with a more electronegative halogen (e.g., Br, Cl) DecreaseMinor ChangeHalogen Bonding
Replacement of Iodine with an electron-donating group (e.g., OCH₃) IncreaseIncreaseHydrogen Bonding
Replacement of Methyl group with a bulkier alkyl group Minor Electronic Effect, Increased Steric HindranceIncreaseVan der Waals Interactions
N-Alkylation of Guanidine DecreaseSignificant IncreaseReduced Hydrogen Bonding
N-Arylation of Guanidine Significant DecreaseSignificant Increaseπ-π Stacking

Applications in Advanced Organic Synthesis and Materials Science

1-(5-Iodo-2-methylphenyl)guanidine as a Synthetic Building Block

The term "building block" in chemistry refers to a molecule that can be readily used in the synthesis of more complex compounds. This compound fits this description perfectly due to its inherent functionalities that allow for further chemical transformations.

The iodo- and methyl-substituted phenyl ring, combined with the guanidine (B92328) group, provides multiple reactive sites for the construction of a diverse range of organic molecules. The iodine atom, in particular, is a versatile handle for introducing various functional groups through well-established reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity.

For instance, the core structure of this compound can be elaborated to synthesize molecules with potential applications in medicinal chemistry and materials science. The guanidine group itself can be further functionalized or can participate in reactions to form part of a larger molecular framework. The strategic placement of the iodo and methyl groups on the phenyl ring also influences the electronic properties and conformation of the resulting molecules, which can be crucial for their intended function.

A related compound, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, illustrates how the iodo-2-methylphenyl moiety serves as a key structural component in more complex molecules. nih.govbldpharm.com

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in pharmaceuticals, agrochemicals, and materials science. The guanidine functional group is a well-known precursor for the synthesis of various nitrogen-containing heterocycles.

This compound can be utilized in condensation reactions with suitable bifunctional reagents to construct a variety of heterocyclic systems. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines. The presence of the 5-iodo-2-methylphenyl substituent on the resulting heterocycle offers further opportunities for diversification, as described in the previous section.

The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives from guanidine and substituted pyrimidines demonstrates the utility of the guanidine moiety in constructing fused heterocyclic systems. researchgate.net Similarly, a one-pot reaction of biguanide (B1667054) with isoflavones has been developed for the synthesis of 4,5-biphenyl-2-pyrimidinylguanidine derivatives, showcasing the versatility of guanidines in creating complex heterocyclic structures. nih.gov

Role in Catalysis

The basicity and hydrogen-bonding capabilities of the guanidine group make this compound and its derivatives promising candidates for applications in catalysis.

Guanidines are strong organic bases and are widely used as catalysts in a variety of organic transformations. researchgate.net They can act as Brønsted bases, activating substrates by deprotonation. The resulting protonated guanidinium (B1211019) ion can then participate in the catalytic cycle, often through hydrogen bonding interactions. researchgate.net

This compound can function as an organocatalyst in reactions such as Michael additions, aldol (B89426) reactions, and cyanation reactions. The substituents on the phenyl ring can influence the basicity and steric environment of the guanidine group, thereby affecting its catalytic activity and selectivity. For example, guanidine hydrochloride has been successfully employed as a catalyst for the one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) in water, highlighting the potential of guanidine-based catalysts in environmentally friendly synthetic methodologies. researchgate.net

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is a cornerstone of modern drug discovery and development. nih.gov Chiral guanidines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. rsc.org These catalysts typically operate by forming a chiral, non-covalent complex with the substrate, thereby directing the approach of the reagent to one face of the substrate.

While this compound itself is achiral, it can serve as a scaffold for the development of chiral derivatives. The introduction of a chiral center, for instance, by attaching a chiral auxiliary to the guanidine nitrogen or by synthesizing a chiral derivative of the 2-methylphenyl group, could lead to novel chiral guanidine catalysts.

The development of such chiral derivatives would open up the possibility of using them in asymmetric catalysis to control the stereochemical outcome of reactions. The iodo-substituent could also play a role in fine-tuning the catalyst's properties or in its immobilization on a solid support.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. ias.ac.innwhitegroup.com Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired structures and properties. ias.ac.in

The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, strong hydrogen bonds. This property makes guanidine-containing molecules, including this compound, valuable components for the construction of well-defined supramolecular assemblies. The protonated guanidinium cation can form robust synthons with various hydrogen bond acceptors, such as carboxylates, phosphates, and sulfonates. researchgate.net

The presence of the iodine atom in this compound introduces the possibility of halogen bonding interactions. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base. The interplay of hydrogen bonding from the guanidinium group and halogen bonding from the iodine atom could lead to the formation of complex and predictable supramolecular architectures in the solid state. The methyl group can also influence the packing of molecules in the crystal lattice.

Future Directions and Emerging Research Avenues for 1 5 Iodo 2 Methylphenyl Guanidine

The unique structural features of 1-(5-iodo-2-methylphenyl)guanidine, which combine a basic guanidine (B92328) core with a functionalizable iodinated aromatic ring, position it as a compound of significant interest for future chemical research. The exploration of this molecule is poised to benefit from and contribute to several emerging areas of chemical science, from sustainable synthesis to the computational design of advanced materials. The following sections outline key prospective research avenues that could unlock the full potential of this versatile chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.